Stearic Acid-d35

Description

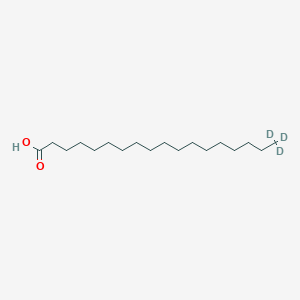

Structure

2D Structure

Properties

IUPAC Name |

18,18,18-trideuteriooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583972 | |

| Record name | (18,18,18-~2~H_3_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62163-39-7 | |

| Record name | (18,18,18-~2~H_3_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62163-39-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stearic Acid-d35: A Comprehensive Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the applications and methodologies of Stearic Acid-d35, a deuterated analog of stearic acid. This document provides detailed information on its properties, its use as an internal standard in mass spectrometry, and as a tracer in metabolic research.

This compound is a stable isotope-labeled form of stearic acid where 35 of the 36 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research, where it serves as a robust internal standard and a tracer for in vivo and in vitro studies.[1] Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to mimic the behavior of natural stearic acid in biological systems while being distinguishable by mass spectrometry.

Core Properties and Specifications

This compound is a white, waxy solid at room temperature. Its high isotopic purity is critical for its use as an internal standard to minimize interference from unlabeled or partially labeled molecules.[2] Key quantitative data for this compound are summarized in the tables below.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₈HD₃₅O₂ |

| Molecular Weight | 319.69 g/mol |

| Melting Point | 68-70 °C |

| Boiling Point | 361 °C |

| Flash Point | 113 °C |

| Form | Solid |

Source:

Chemical and Analytical Properties

| Property | Value/Description |

| Chemical Name | Octadecanoic-d35 acid |

| Synonyms | C18:0-d35, FA 18:0-d35 |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥99% |

| Mass Shift (M+) | +35 |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) |

Source:[3]

Applications in Research and Drug Development

The primary applications of this compound stem from its ability to be distinguished from its natural analog by mass spectrometry. This makes it an ideal internal standard for the accurate quantification of stearic acid in complex biological matrices and a powerful tracer for elucidating the metabolic fate of fatty acids.

Internal Standard for Mass Spectrometry

In quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and variations in instrument response.[2][4] this compound is added to samples at a known concentration at the beginning of the sample preparation process. The ratio of the signal from the endogenous stearic acid to the signal from this compound is then used to calculate the precise concentration of stearic acid in the sample.

Metabolic Tracing

This compound can be used to trace the metabolic fate of stearic acid in vivo and in vitro.[1][5] By introducing deuterated stearic acid into a biological system, researchers can track its incorporation into various lipid species, such as triglycerides, phospholipids, and cholesteryl esters. It can also be used to study fatty acid oxidation.[5][6] This provides valuable insights into lipid metabolism in both healthy and diseased states.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common research applications.

Quantification of Stearic Acid in Biological Samples using GC-MS

This protocol is adapted from established methods for fatty acid analysis and is suitable for plasma, tissues, and cell cultures.[2]

1. Sample Preparation and Lipid Extraction:

-

For Plasma: To 100 µL of plasma, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in methanol). Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.

-

For Tissues: Homogenize a known weight of tissue (e.g., 50 mg) in 1 mL of ice-cold saline. Add a known amount of this compound. Add 4 mL of chloroform:methanol (2:1, v/v). Vortex and sonicate on ice.

-

For Cultured Cells: Scrape cells from the culture dish in phosphate-buffered saline (PBS). Centrifuge to obtain a cell pellet. Resuspend the pellet in a known volume of PBS. Add a known amount of this compound. Add chloroform:methanol (2:1, v/v).

-

Phase Separation: After the addition of the solvent mixture, add 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids into a clean glass tube.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the collected organic phase to dryness under a stream of nitrogen.

-

Add 1 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes.

-

Add 2 mL of boron trifluoride-methanol solution (14% BF₃ in methanol). Heat at 80°C for another 10 minutes. This process converts the fatty acids to their more volatile methyl esters (FAMEs).

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction.

-

Combine the hexane extracts and evaporate to a final volume of approximately 50 µL.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A fused silica capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[7][8]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Monitor the molecular ion or a characteristic fragment ion for both stearic acid methyl ester and this compound methyl ester. For stearic acid methyl ester (m/z 298.5), characteristic ions include m/z 74, 87, and 298. For this compound methyl ester (m/z 333.7), the corresponding ions will be shifted by 35 amu.

-

In Vivo Metabolic Tracing of Stearic Acid

This protocol provides a general framework for an in vivo study in a mouse model to trace the incorporation of dietary this compound into plasma lipids.[5][6]

1. Tracer Administration:

-

Prepare a lipid emulsion containing this compound. A typical dose for a mouse would be in the range of 150 mg/kg body weight.[5] The tracer can be mixed with a carrier oil like corn oil.

-

Administer the tracer to the mice via oral gavage.

2. Sample Collection:

-

Collect blood samples at various time points after tracer administration (e.g., 0, 1, 2, 4, 6, and 8 hours).

-

Collect the blood in EDTA-coated tubes and centrifuge to separate the plasma. Store the plasma at -80°C until analysis.

3. Lipid Analysis:

-

Extract the total lipids from the plasma samples as described in the previous protocol.

-

Separate the different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

Convert the fatty acids within each lipid class to FAMEs as described previously.

-

Analyze the FAMEs by GC-MS to determine the enrichment of deuterium in the stearic acid fraction of each lipid class.

Visualizing Workflows and Pathways

Experimental Workflow for GC-MS Quantification

Caption: Workflow for the quantification of stearic acid using this compound as an internal standard.

Metabolic Pathway of Stearic Acid

Caption: Simplified metabolic pathway of stearic acid.

Conclusion

This compound is a versatile and indispensable tool for researchers in the fields of lipidomics, drug metabolism, and nutritional science. Its use as an internal standard ensures the accuracy and reliability of quantitative measurements, while its application as a metabolic tracer provides deep insights into the complex dynamics of fatty acid metabolism. The detailed protocols and workflows provided in this guide serve as a valuable resource for the effective implementation of this compound in experimental designs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ckisotopes.com [ckisotopes.com]

- 6. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. gcms.labrulez.com [gcms.labrulez.com]

An In-depth Technical Guide to the Synthesis and Purification of Stearic Acid-d35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Stearic Acid-d35 (perdeuterated stearic acid), an essential isotopically labeled compound for metabolic research, drug development, and advanced analytical applications. This document details the primary synthesis methodologies, purification protocols, and analytical techniques for quality control, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction

This compound (C₁₈D₃₅O₂), the deuterated analog of stearic acid, is a valuable tool in various scientific disciplines. Its use as an internal standard in mass spectrometry-based lipidomics allows for precise quantification of its non-labeled counterpart.[1] Furthermore, its application in metabolic tracer studies enables researchers to track the fate of stearic acid in biological systems, providing insights into lipid metabolism and related diseases.

Synthesis of this compound

The synthesis of this compound primarily involves the exchange of hydrogen atoms for deuterium atoms on the stearic acid molecule. Two principal methods are employed: catalytic hydrogenation with deuterium gas and hydrothermal H/D exchange with deuterium oxide.

Catalytic Hydrogenation with Deuterium Gas

This method involves the direct reaction of stearic acid with high-purity deuterium gas (D₂) in the presence of a metal catalyst.

Experimental Protocol:

-

Catalyst Preparation: A platinum or palladium catalyst, typically on a carbon support (e.g., 5-10% Pt/C or Pd/C), is charged into a high-pressure reactor.

-

Reactant Addition: Stearic acid is added to the reactor. The solvent, if used, should be inert and ideally deuterated to avoid isotopic dilution.

-

Deuteration Reaction: The reactor is sealed, purged with an inert gas, and then pressurized with deuterium gas to a specific pressure. The reaction mixture is heated to a designated temperature and stirred vigorously for a set duration to ensure complete H/D exchange.

-

Work-up: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield crude this compound.

A general representation of the catalytic deuteration process.

Hydrothermal H/D Exchange with Deuterium Oxide

An alternative and often more accessible method involves the use of deuterium oxide (D₂O) as the deuterium source in the presence of a catalyst under hydrothermal conditions. This method can achieve exhaustive deuteration of saturated fatty acids.[2]

Experimental Protocol:

-

Reaction Setup: Stearic acid, a platinum-on-carbon (Pt/C) catalyst, and deuterium oxide (D₂O) are combined in a sealed reactor.

-

Hydrothermal Reaction: The reactor is heated to a high temperature, creating hydrothermal conditions that facilitate the H/D exchange on the alkyl chain of the fatty acid. The reaction is maintained for a sufficient period to achieve high isotopic enrichment.[3]

-

Product Isolation: After cooling, the reaction mixture is typically extracted with an organic solvent. The organic phase, containing the deuterated stearic acid, is separated.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product.

A diagram illustrating the key steps in the hydrothermal H/D exchange method.

| Parameter | Catalytic Hydrogenation with D₂ Gas | Hydrothermal H/D Exchange with D₂O |

| Deuterium Source | Deuterium Gas (D₂) | Deuterium Oxide (D₂O) |

| Catalyst | Pt/C or Pd/C | Pt/C |

| Pressure | High Pressure | Autogenous pressure |

| Temperature | Elevated | High Temperature |

| Advantages | Direct deuteration | D₂O is more readily available than D₂ gas |

| Disadvantages | Requires specialized high-pressure equipment | May require longer reaction times |

Purification of this compound

Purification is a critical step to remove any unreacted starting material, catalyst residues, and by-products, ensuring high chemical and isotopic purity. Recrystallization is a highly effective method for purifying stearic acid.

Recrystallization

Experimental Protocol:

-

Solvent Selection: A suitable solvent system is chosen. A mixture of petroleum ether and methylene chloride (e.g., 96-97% petroleum ether and 3-4% methylene chloride by volume) has been shown to be effective for purifying stearic acid. Another option is methyl isobutyl ketone.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature.

-

Crystallization: The solution is slowly cooled to allow for the formation of pure crystals of this compound, leaving impurities in the mother liquor.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent. This process can be repeated to achieve higher purity.

Logical flow of the recrystallization process for purification.

Analytical Characterization

To ensure the quality of the synthesized this compound, a combination of analytical techniques is employed to determine its chemical purity and isotopic enrichment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing both the purity and the degree of deuteration.

Experimental Protocol:

-

Derivatization: Stearic acid is typically converted to a more volatile ester, such as a fatty acid methyl ester (FAME), by reacting with a methylating agent (e.g., BF₃/methanol or diazomethane).

-

GC Separation: The FAME derivative is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis) to separate it from other components.

-

MS Detection and Analysis: The mass spectrometer detects the eluting FAME. The mass spectrum will show a molecular ion peak corresponding to the fully deuterated stearic acid methyl ester. The isotopic distribution can be analyzed to calculate the percentage of deuteration. The absence of peaks corresponding to unlabeled or partially deuterated stearic acid confirms high isotopic purity.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the chemical purity of the final product.

Experimental Protocol:

-

Chromatographic Conditions: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Detection: Detection can be achieved using an evaporative light scattering detector (ELSD) or by mass spectrometry (LC-MS).

| Analytical Technique | Purpose | Key Parameters |

| GC-MS | Isotopic enrichment and chemical purity | Derivatization to FAMEs, capillary column, mass analyzer |

| HPLC | Chemical purity | Reversed-phase C18 column, mobile phase composition, detector |

| NMR Spectroscopy | Structural confirmation and isotopic purity | ¹H NMR (absence of proton signals), ²H NMR (presence of deuterium signals) |

Quantitative Data Summary

The following table summarizes typical quantitative data for commercially available this compound. Actual results from a specific synthesis may vary depending on the exact experimental conditions.

| Parameter | Typical Value | Reference |

| Chemical Purity | ≥98% | [4] |

| Isotopic Purity (Atom % D) | ≥98% | [5] |

| Molecular Weight | 319.72 g/mol | [4] |

| Melting Point | 68-70 °C |

Conclusion

The synthesis and purification of this compound are well-established processes that yield a high-purity product essential for modern biomedical research. Careful execution of the synthesis, whether through catalytic hydrogenation or hydrothermal exchange, followed by rigorous purification and analytical characterization, is paramount to obtaining a reliable and effective research tool. This guide provides the foundational knowledge for researchers and professionals to understand and potentially implement the production of this valuable isotopically labeled compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrothermal decarboxylation and hydrogenation of fatty acids over Pt/C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]

- 5. Stearic-d35 acid D 98atom , 99 CP 17660-51-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of Stearic Acid-d35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic Acid-d35 is a deuterated form of stearic acid, a saturated fatty acid with an 18-carbon chain. In this isotopologue, 35 of the 36 hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling makes this compound an invaluable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetics, and as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its application in studying cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in experimental settings. The substitution of hydrogen with deuterium atoms results in a higher molecular weight compared to stearic acid, which is the basis for its use as an internal standard in mass spectrometry. Other physical properties such as melting and boiling points are also slightly affected by this isotopic substitution.

| Property | Value |

| Chemical Formula | C₁₈HD₃₅O₂.[1][2] |

| Molecular Weight | 319.7 g/mol .[1] |

| CAS Number | 17660-51-4.[1][3] |

| Appearance | White to off-white solid.[3] |

| Melting Point | 68-70 °C.[3][4] |

| Boiling Point | 361 °C (decomposes).[3][4] |

| Flash Point | 113 °C.[3][4] |

| Solubility | Insoluble in water.[3] Soluble in non-polar organic solvents such as chloroform, ether, and benzene.[3] Slightly soluble in methanol and ethanol.[1][3] Soluble in DMF (30 mg/ml) and DMSO (10 mg/ml).[1] |

| Isotopic Purity | ≥98 atom % D.[4] |

| Chemical Purity | ≥98%.[5] |

| Storage Temperature | Room temperature, away from light and moisture.[5] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its effective use in research. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point of a powdered solid.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor. The tube is positioned adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination (Thiele Tube Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The shape of the Thiele tube allows for uniform heating of the oil through convection.[7]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[7]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed. The heat is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][8]

Solubility Assessment (Shake-Flask Method)

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a particular solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), after appropriate derivatization if necessary. The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

Application in Cellular Signaling and Metabolism

Stearic acid is not merely a component of cellular lipids but also an active participant in various signaling pathways. It has been shown to influence key cellular processes, including apoptosis, cell growth, and insulin signaling.[1][3][4] this compound serves as a powerful tracer to investigate the metabolic fate of stearic acid and its role in these pathways.

Stearic Acid in Growth Factor Signaling

Recent studies have revealed that stearic acid can modulate growth factor signaling. Specifically, it has been shown to influence the S-acylation of GNAI proteins, which in turn affects their localization and ability to potentiate EGFR signaling. Exposure of cells to stearic acid can lead to the oleoylation of GNAI proteins, causing them to shift out of detergent-resistant membrane fractions where EGFR signaling is initiated. This ultimately results in reduced downstream signaling, such as AKT activation.[1][9]

Caption: Stearic acid-mediated oleoylation of GNAI proteins and its impact on EGFR signaling.

Experimental Workflow for Tracing Stearic Acid Metabolism

This compound is an ideal tracer for studying the metabolic fate of stearic acid in cellular systems. The following workflow outlines a typical experiment using LC-MS for analysis.

References

- 1. Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Stearic Acid-d35: Applications in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Stearic Acid-d35, a deuterated analog of stearic acid, and its critical role as an internal standard in quantitative analytical methodologies. The document details its molecular properties, compares it with its non-deuterated counterpart, and presents a comprehensive experimental protocol for its use in Gas Chromatography-Mass Spectrometry (GC-MS) for the precise quantification of stearic acid in biological matrices.

Core Molecular and Physical Data

This compound is a stable isotope-labeled version of stearic acid, where 35 of the 36 hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a significant and predictable increase in its molecular weight, which is fundamental to its application in mass spectrometry-based quantification. The key properties of this compound and natural stearic acid are summarized below for direct comparison.

| Property | This compound | Stearic Acid (Standard) |

| Chemical Formula | C₁₈HD₃₅O₂[1][2][3] | C₁₈H₃₆O₂[4][5][6] |

| Molecular Weight | Approximately 319.7 g/mol [1][3] | Approximately 284.5 g/mol [4][5] |

| Synonyms | Octadecanoic-d35 acid, C18:0-d35[1][3] | Octadecanoic acid, n-Octadecanoic acid[4] |

| Appearance | Crystalline solid[1][3] | White solid with a mild odor[4] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and Ethanol.[1][3] | Slightly soluble in ethanol, benzene; soluble in acetone, chloroform.[4] |

The Principle of Isotope Dilution Mass Spectrometry

This compound is an invaluable tool in isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying compounds. In this technique, a known amount of the isotopically labeled standard (this compound) is added to a sample containing the analyte of interest (stearic acid) at the earliest stage of sample preparation.

The deuterated standard is chemically identical to the natural analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation. However, due to its higher mass, it is readily distinguished by the mass spectrometer. By measuring the ratio of the signal from the natural analyte to that of the isotopically labeled internal standard, any loss of the analyte during sample processing can be precisely accounted for, leading to highly accurate and precise quantification.

Logical Relationship: Stearic Acid and its Deuterated Analog

The fundamental difference between stearic acid and this compound lies in the isotopic composition of their hydrogen atoms, which directly impacts their molecular weight. This relationship is the cornerstone of its utility as an internal standard in mass spectrometry.

Caption: Logical flow from stearic acid to its deuterated form and its application.

Experimental Protocol: Quantification of Stearic Acid in Biological Samples using GC-MS

This protocol outlines a general procedure for the quantification of stearic acid in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.

Sample Preparation and Lipid Extraction

-

Internal Standard Spiking : To a known volume or mass of the biological sample, add a precise amount of this compound solution in a suitable organic solvent (e.g., methanol).

-

Protein Precipitation and Lysis : For cellular or plasma samples, add a solvent such as methanol to lyse the cells and precipitate proteins.[7]

-

Liquid-Liquid Extraction :

-

Acidify the mixture to protonate the fatty acids.[7]

-

Perform a liquid-liquid extraction using a non-polar solvent like iso-octane or a chloroform:methanol mixture to separate the lipids from the aqueous phase.[7]

-

Vortex the mixture thoroughly and centrifuge to achieve phase separation.

-

Carefully collect the organic phase containing the lipids.

-

Repeat the extraction step to ensure complete recovery.

-

-

Drying : Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

Derivatization

To enhance volatility for GC analysis, the carboxylic acid group of the fatty acids must be derivatized. A common method is conversion to fatty acid methyl esters (FAMEs).

-

Reconstitution : Reconstitute the dried lipid extract in a suitable solvent (e.g., toluene).

-

Esterification : Add a methylating agent, such as methanolic HCl or BF₃-methanol, and incubate at an elevated temperature (e.g., 60-80°C) for a specified time to convert the fatty acids to their methyl esters.

-

Extraction of FAMEs : After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

-

Drying and Reconstitution : Evaporate the solvent and reconstitute the FAMEs in a small, precise volume of a solvent suitable for GC injection (e.g., iso-octane).

GC-MS Analysis

-

Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Chromatographic Separation :

-

Column : Use a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

-

Injection : Inject a small volume (e.g., 1 µL) of the derivatized sample.

-

Oven Temperature Program : Implement a temperature gradient to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period to ensure elution of all compounds.[7]

-

-

Mass Spectrometry Detection :

-

Ionization : Use Electron Ionization (EI).

-

Acquisition Mode : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both stearic acid methyl ester and this compound methyl ester.

-

Data Analysis and Quantification

-

Peak Identification : Identify the chromatographic peaks corresponding to stearic acid methyl ester and this compound methyl ester based on their retention times and specific m/z values.

-

Peak Integration : Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calibration Curve : Prepare a series of calibration standards containing known concentrations of stearic acid and a constant concentration of this compound. Process these standards in the same manner as the samples.

-

Quantification : Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Use the resulting linear regression to calculate the concentration of stearic acid in the unknown samples.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow for the quantification of stearic acid using this compound as an internal standard.

Caption: Workflow for stearic acid quantification using a deuterated standard.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. lipidmaps.org [lipidmaps.org]

A Technical Guide to the Isotopic Purity of Stearic Acid-d35

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Stearic Acid-d35, a critical internal standard and tracer in metabolic research, lipidomics, and pharmaceutical development. This document outlines the specifications of commercially available this compound, details the experimental protocols for determining its isotopic enrichment, and illustrates its application in metabolic pathway analysis.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a key parameter for its use as an internal standard, ensuring accurate quantification of its unlabeled counterpart. Below is a summary of the isotopic and chemical purity specifications from various commercial suppliers.

| Supplier/Source | Isotopic Purity Specification | Chemical Purity Specification | Other Notes |

| Cayman Chemical | ≥99% deuterated forms (d1-d35)[1] | Not specified | Formula: C18HD35O2[1] |

| Sigma-Aldrich | 98 atom % D[2] | 99% (CP)[2] | Mass shift: M+35[2] |

| Cambridge Isotope Laboratories | 98% | 98%[3] | Formula: CD3(CD2)16COOH[3] |

| Santa Cruz Biotechnology | ≥98% | Not specified | |

| FB Reagents | 98% (>99% available on request)[4] | 99%[4] | Deuterium enrichment: 98%[4] |

| MedchemExpress | Not specified | 98.68% |

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of deuterated compounds like this compound relies on robust analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5] These methods allow for the precise measurement of the degree and location of deuterium incorporation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of fatty acids due to its high sensitivity and ability to separate complex mixtures. For the analysis of this compound, the fatty acid is first derivatized to a more volatile form, typically a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.

2.1.1. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Hydrolysis: To a known quantity of this compound, add 1 mL of 0.5 M NaOH in methanol. Heat the mixture at 100°C for 10 minutes to ensure complete hydrolysis if the fatty acid is in a lipid matrix.

-

Methylation: After cooling, add 2 mL of 14% (w/v) boron trifluoride (BF₃) in methanol. Heat the mixture again at 100°C for 5 minutes to methylate the free fatty acid.

-

Extraction: Cool the sample and add 1 mL of hexane and 1 mL of a saturated NaCl solution. Vortex the mixture and centrifuge to separate the phases.

-

Collection: Carefully collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.

2.1.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: DB-225, 30 m x 0.25 mm i.d., 0.25 µm film thickness, or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

2.1.3. Data Analysis

The isotopic purity is determined by analyzing the mass spectrum of the derivatized this compound. The relative abundances of the molecular ions corresponding to different deuterated isotopologues (e.g., d34, d35) are used to calculate the isotopic enrichment.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS, often coupled with liquid chromatography (LC), provides highly accurate mass measurements, allowing for the differentiation of isotopologues with very small mass differences.[5][6]

2.2.1. Sample Preparation

This compound can be directly infused or injected into the LC-MS system after dissolution in an appropriate solvent like methanol or isopropanol.

2.2.2. LC-HR-MS Instrumentation and Parameters

-

Liquid Chromatograph: Thermo Scientific Vanquish UHPLC or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute stearic acid.

-

Mass Spectrometer: Thermo Scientific Orbitrap Exploris or equivalent high-resolution mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Resolution: >100,000.

-

Scan Range: m/z 200-400.

2.2.3. Data Analysis

The high resolution of the mass spectrometer allows for the clear separation of the isotopic peaks. The isotopic purity is calculated from the relative intensities of the H/D isotopolog ions after correcting for the natural isotopic contributions of other elements (e.g., ¹³C).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and to quantify isotopic enrichment.[5] For highly deuterated compounds, Deuterium NMR (²H NMR) is a powerful technique.

2.3.1. Sample Preparation

Dissolve a sufficient amount of this compound in a non-deuterated solvent (e.g., chloroform, DMSO).

2.3.2. NMR Instrumentation and Parameters

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a deuterium probe.

-

Experiment: 1D ²H NMR.

-

Solvent: Non-deuterated solvent.

-

Reference: An internal standard with a known deuterium concentration or an external reference.

2.3.3. Data Analysis

The integral of the deuterium signals is proportional to the number of deuterium atoms at each position. The overall isotopic enrichment can be determined by comparing the total integral to that of a known standard.

Visualization of Workflows and Pathways

Analytical Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for determining the isotopic purity of this compound using GC-MS.

Caption: GC-MS workflow for isotopic purity analysis.

Application in Metabolic Fate Analysis

This compound is an invaluable tracer for studying the metabolic fate of stearic acid. A primary metabolic pathway is the desaturation of stearic acid to oleic acid, a reaction catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[8]

Caption: Metabolic fate analysis of this compound.

Conclusion

The isotopic purity of this compound is a fundamental parameter that underpins its utility in quantitative and metabolic research. This guide has provided a summary of the available purity data, detailed methodologies for its verification, and illustrated its application in a key metabolic pathway. For researchers, scientists, and drug development professionals, a thorough understanding and rigorous assessment of the isotopic purity of deuterated standards are essential for generating accurate and reproducible data.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. lipidmaps.org [lipidmaps.org]

- 3. benchchem.com [benchchem.com]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Quality Landscape of Deuterated Stearic Acid: A Technical Guide to its Certificate of Analysis

For researchers, scientists, and professionals in drug development, the purity and characterization of isotopically labeled compounds are paramount. This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Stearic Acid-d35, offering insights into the critical quality attributes and the analytical methodologies used to verify them.

This compound, a deuterated form of the saturated fatty acid stearic acid, serves as a crucial internal standard in quantitative analyses by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its utility is directly linked to its well-defined chemical and isotopic purity. A thorough understanding of its CoA is therefore essential for ensuring the accuracy and reliability of experimental results.

I. Quantitative Data Summary

A typical Certificate of Analysis for this compound will present a range of quantitative data that define the quality of the specific lot. These results are summarized below for clarity and easy comparison.

| Test Parameter | Specification | Description |

| Chemical Purity (Assay) | ≥ 98% | The percentage of the material that is stearic acid, irrespective of its isotopic composition. This is often determined by Gas Chromatography (GC).[2][3][4] |

| Isotopic Purity | ≥ 98 atom % D | The percentage of deuterium atoms at all 35 labeled positions within the stearic acid molecule.[5] |

| Deuterium Incorporation | ≥ 99% deuterated forms (d1-d35); ≤1% d0 | This specifies the distribution of deuterated species, indicating a high enrichment of molecules containing at least one deuterium atom and minimal presence of the unlabeled (d0) form.[1][3] |

| Acid Value | Typically 196 - 211 mg KOH/g | A measure of the free carboxylic acids present in the sample. It is an indicator of the purity and degradation of the fatty acid.[2][6] |

| Iodine Value | Typically ≤ 4 g I₂/100g | Indicates the degree of unsaturation in the fatty acid. For stearic acid, a saturated fatty acid, this value should be very low.[2][7] |

| Saponification Value | Typically 197 - 212 mg KOH/g | Represents the average molecular weight of the fatty acid.[2][6] |

| Congealing Temperature (Titre) | 54.5°C - 69°C | The temperature at which the liquid fatty acid solidifies under controlled conditions, which is a physical characteristic of its purity.[2] |

| Appearance | White to off-white solid | A visual inspection of the physical state and color of the material. |

| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide | Provides information on suitable solvents for preparing solutions of the standard.[1][3] |

II. Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis for this compound.

A. Determination of Chemical Purity by Gas Chromatography (GC)

The chemical purity of this compound is typically determined by Gas Chromatography with Flame Ionization Detection (GC-FID), often following derivatization to its more volatile methyl ester (Stearate-d35 Methyl Ester). This method is adapted from the United States Pharmacopeia (USP) monograph for Stearic Acid.[7][8]

1. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Reagent: Boron trifluoride-methanol solution (14% w/v).

-

Procedure:

-

Accurately weigh approximately 100 mg of this compound into a conical flask equipped with a reflux condenser.

-

Add 5 mL of the boron trifluoride-methanol solution.

-

Boil the mixture under reflux for 10 minutes to ensure complete esterification.

-

Through the condenser, add 4.0 mL of heptane and continue to reflux for an additional 10 minutes.

-

Allow the solution to cool to room temperature.

-

Add 20 mL of a saturated sodium chloride solution and shake vigorously.

-

Allow the layers to separate. The upper heptane layer contains the FAMEs.

-

Carefully transfer approximately 2 mL of the organic layer and dry it over anhydrous sodium sulfate.

-

Dilute 1.0 mL of this dried solution to 10.0 mL with heptane for GC analysis.[7][8]

-

2. Gas Chromatography (GC) Conditions:

-

System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column appropriate for FAME analysis (e.g., a wax-type or a G16 stationary phase).[9]

-

Injector Temperature: 220°C.[7]

-

Detector Temperature: 260°C.[7]

-

Carrier Gas: Helium.[9]

-

Injection Volume: Typically 1 µL.

-

Temperature Program: An initial temperature of 80°C, held for 2 minutes, then ramped at 20°C/min to 280°C and held for 10 minutes.[10]

3. Data Analysis: The chemical purity is calculated by determining the peak area of the methyl stearate-d35 as a percentage of the total peak area of all fatty acid methyl esters detected in the chromatogram.

B. Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds by distinguishing between the different H/D isotopolog ions.[11]

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with ESI, such as methanol or acetonitrile.

2. Mass Spectrometry Conditions:

-

System: An ESI-HRMS instrument capable of high resolution and accurate mass measurements.

-

Ionization Mode: Negative ion mode is typically used for fatty acids to form the [M-H]⁻ ion.

-

Mass Range: Scanned over a range that includes the masses of all expected isotopologues of stearic acid.

-

Resolution: Set to a high value to resolve the isotopic peaks.

3. Data Analysis:

-

Acquire the mass spectrum of the sample.

-

Identify the peaks corresponding to the different isotopologues of stearic acid (d0 to d35).

-

The relative abundance of each isotopolog is determined from the peak intensities in the mass spectrum.

-

The isotopic purity is calculated based on the relative abundance of the fully deuterated (d35) species compared to the sum of all isotopologs. Corrections for the natural isotopic abundance of carbon-13 may be applied for higher accuracy.[11]

C. Structural Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) is used to confirm the structure and to determine the degree of deuterium incorporation by quantifying the residual proton signals.

1. Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

2. NMR Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz).

-

Experiment: A standard 1D ¹H NMR experiment.

-

Solvent: CDCl₃.[12]

-

Reference: TMS at 0.00 ppm.

-

Temperature: 298 K.[12]

3. Data Analysis:

-

The ¹H NMR spectrum of a highly deuterated this compound will show very small signals corresponding to the residual protons.

-

By integrating these residual proton signals and comparing them to the integral of the internal standard, the amount of non-deuterated material can be quantified, thus providing a measure of isotopic enrichment.

D. Classical Wet Chemistry Tests

-

Acid Value: This is determined by titrating a known weight of the sample dissolved in a neutralized solvent mixture (e.g., equal volumes of ethanol and ether) with a standardized solution of potassium hydroxide (0.1 M) to a phenolphthalein endpoint.[7]

-

Iodine Value: This test measures the degree of unsaturation by reacting the sample with an iodine-containing reagent (e.g., Wijs solution) and then titrating the excess iodine with a standard sodium thiosulfate solution. For a saturated fatty acid like stearic acid, the iodine value should be very low.[7]

-

Saponification Value: This is determined by refluxing a known amount of the sample with an excess of alcoholic potassium hydroxide, followed by titration of the excess alkali with a standard acid.

III. Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical processes described.

Caption: Overall analytical workflow for this compound.

Caption: Workflow for GC-based chemical purity analysis.

Caption: Workflow for isotopic purity determination by HRMS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Stearic Acid USP NF BP IP EP Reagent FCC Food Grade Manufacturers [anmol.org]

- 3. scribd.com [scribd.com]

- 4. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]

- 5. Stearic-d35 acid 98 atom % D, 99% (CP) | 17660-51-4 [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. usp.org [usp.org]

- 8. drugfuture.com [drugfuture.com]

- 9. usp.org [usp.org]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bmse000485 Stearic Acid at BMRB [bmrb.io]

Deuterated Stearic Acid: A Technical Guide for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated stearic acid, a powerful tool in metabolic research, drug development, and lipidomics. This document details its properties, applications, and the experimental protocols for its use, enabling researchers to effectively incorporate this stable isotope-labeled compound into their studies.

Introduction to Deuterated Stearic Acid

Deuterated stearic acid is a form of stearic acid where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This isotopic labeling makes it an invaluable tracer for studying the metabolic fate of stearic acid in biological systems. Unlike radioactive isotopes, deuterium is stable and non-radioactive, making it safe for use in both in vitro and in vivo studies, including those involving human subjects.[1] The most common commercially available form is stearic acid-d35 (C18H D35O2), where all 35 hydrogen atoms on the acyl chain are replaced with deuterium.[2] Other deuterated variants, such as stearic acid-d2 and -d7, are also utilized in specific research contexts.[3]

The primary application of deuterated stearic acid lies in its ability to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry (MS) and other analytical techniques.[4][5] This allows for the precise tracking and quantification of its absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Properties

Understanding the physical and chemical properties of deuterated stearic acid is crucial for its proper handling, storage, and application in experimental settings. The properties of the most common variant, this compound, are summarized in the table below.

| Property | Value | References |

| Chemical Formula | CD3(CD2)16COOH | [2] |

| Molecular Weight | 319.69 g/mol | [6] |

| CAS Number | 17660-51-4 | [2] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 68-70 °C | [7] |

| Boiling Point | 361 °C | [7] |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥99% | |

| Solubility | ||

| Water | Insoluble | [7] |

| Chloroform | Slightly soluble | [7] |

| Methanol | Slightly soluble | [7] |

| Ethanol | Soluble (20 mg/ml) | [8] |

| DMSO | Soluble (10 mg/ml) | [8] |

| DMF | Soluble (30 mg/ml) | [8] |

| Storage | Room temperature, protected from light and moisture | [2] |

Applications in Research

Deuterated stearic acid is a versatile tool with a wide range of applications in biomedical research.

Metabolic Research

The primary use of deuterated stearic acid is to trace the metabolic pathways of saturated fatty acids. Key areas of investigation include:

-

Fatty Acid Metabolism: Studying the processes of β-oxidation, elongation, and desaturation of stearic acid.[1] Research has shown that dietary stearic acid can be desaturated to oleic acid (18:1) and chain-shortened to palmitic acid (16:0).[9][10]

-

Lipid Synthesis and Storage: Quantifying the incorporation of stearic acid into various lipid classes, such as triglycerides, phospholipids, and cholesterol esters.[1]

-

Metabolic Flux Analysis: In combination with other isotopic tracers, it can be used to model the flow of metabolites through various metabolic pathways.

Drug Development

In the pharmaceutical industry, deuterated compounds are used to:

-

Investigate Pharmacokinetics: The incorporation of deuterium can alter the metabolic profile and pharmacokinetics of a drug, a concept known as the "deuterium effect."[5]

-

Serve as Internal Standards: Due to its chemical similarity to the unlabeled analyte and distinct mass, deuterated stearic acid is an ideal internal standard for quantitative analysis of stearic acid in biological samples by mass spectrometry.[4][8]

Lipidomics

In the field of lipidomics, which involves the large-scale study of lipids, deuterated stearic acid is used to:

-

Quantify Lipid Species: As an internal standard, it enables the accurate quantification of stearic acid-containing lipids in complex biological matrices.[4]

-

Trace Lipid Trafficking: Following the movement and incorporation of stearic acid into different cellular compartments and lipid droplets.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated stearic acid.

In Vitro Metabolic Tracing in Cell Culture

This protocol describes the use of deuterated stearic acid to trace fatty acid metabolism in cultured cells.

Materials:

-

Deuterated stearic acid (e.g., this compound)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Organic solvents (e.g., methanol, chloroform, isooctane)

-

Internal standards for MS analysis (e.g., other deuterated fatty acids)

Procedure:

-

Preparation of Deuterated Stearic Acid-BSA Conjugate:

-

Dissolve deuterated stearic acid in ethanol.

-

Add the ethanolic solution to a sterile solution of fatty acid-free BSA in serum-free medium.

-

Incubate at 37°C for 30 minutes to allow for complex formation.

-

Sterile-filter the solution.

-

-

Cell Culture and Labeling:

-

Plate cells in multi-well plates and allow them to adhere and grow to the desired confluency.

-

Remove the growth medium and replace it with a serum-free medium containing the deuterated stearic acid-BSA conjugate at the desired final concentration.

-

Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent incorporation of the tracer.

-

-

Sample Collection and Lipid Extraction:

-

At each time point, wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract lipids using a modified Bligh-Dyer or Folch method. A common procedure involves adding a mixture of methanol and chloroform (e.g., 2:1 v/v).

-

Add internal standards for quantification at the beginning of the extraction process.

-

After phase separation, collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Sample Preparation for Mass Spectrometry Analysis:

-

For analysis of total fatty acids, the extracted lipids need to be saponified (e.g., using methanolic KOH) to release the fatty acids from complex lipids.

-

The fatty acids are then derivatized (e.g., to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters) to improve their chromatographic and mass spectrometric properties.[4]

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Monitor the ion corresponding to the deuterated stearic acid derivative and its metabolic products.

-

In Vivo Metabolic Tracing in Animal Models

This protocol outlines a general procedure for tracing the metabolism of deuterated stearic acid in mice.

Materials:

-

Deuterated stearic acid

-

Vehicle for administration (e.g., corn oil)

-

Animal model (e.g., C57BL/6 mice)

Procedure:

-

Animal Acclimation and Diet:

-

Acclimate the animals to the housing conditions and provide a standard chow diet.

-

For specific studies, a high-fat diet or a diet with a defined fatty acid composition may be used.[12]

-

-

Administration of Deuterated Stearic Acid:

-

Prepare a solution or suspension of deuterated stearic acid in the chosen vehicle.

-

Administer the deuterated stearic acid to the animals via oral gavage, intraperitoneal injection, or intravenous injection. The dose and route of administration will depend on the research question. A typical oral dose in rats has been reported as 5 mg/kg.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours) via tail vein or other appropriate methods.[3]

-

At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart, brain).

-

Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

-

Sample Processing and Analysis:

-

Process blood samples to separate plasma.

-

Homogenize tissue samples.

-

Extract lipids from plasma and tissue homogenates as described in the in vitro protocol.

-

Prepare samples for and perform MS analysis as described previously.

-

Data Presentation and Analysis

Quantitative data from deuterated stearic acid tracing experiments should be summarized in clearly structured tables to facilitate comparison across different experimental conditions and time points. The isotopic enrichment for each metabolite of interest should be calculated.

Visualizations

Metabolic Pathway of Stearic Acid

The following diagram illustrates the primary metabolic fate of stearic acid within a cell.

Experimental Workflow for Lipidomics Using Deuterated Stearic Acid

The diagram below outlines a typical experimental workflow for a targeted lipidomics study using deuterated stearic acid as an internal standard.

References

- 1. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]

- 3. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stearic-D35 Acid | CAS 17660-51-4 | LGC Standards [lgcstandards.com]

- 7. chembk.com [chembk.com]

- 8. This compound | CAS 17660-51-4 | Cayman Chemical | Biomol.com [biomol.com]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Deuterated stearic acid uptake and accumulation in lipid droplets of cat oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic effects of dietary stearic acid in mice: changes in the fatty acid composition of triglycerides and phospholipids in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Stearic Acid-d35 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of deuterated stearic acid (Stearic Acid-d35) in various organic solvents. Understanding the solubility of this isotopically labeled fatty acid is critical for its application in metabolic research, drug delivery systems, and as an internal standard in mass spectrometry-based quantification. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of a substance is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature. While specific quantitative data for this compound is limited, the solubility of its non-deuterated counterpart, stearic acid, provides a very close approximation due to the negligible effect of isotopic labeling on solubility. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of this compound in Selected Organic Solvents

| Solvent | Solubility (mg/mL) | Citation |

| Ethanol | ~20 | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | ~10 | [1][2][3] |

| Dimethylformamide (DMF) | ~30 | [1][2][3] |

Table 2: Solubility of Stearic Acid (Non-deuterated) in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |

| Dichloromethane | 25 | 3.58 | [4] |

| 30 | 8.85 | [4] | |

| 35 | 18.3 | [4] | |

| Hexane | 20 | 0.5 | [4] |

| 30 | 4.3 | [4] | |

| 40 | 19 | [4] | |

| 50 | 79.2 | [4] | |

| 60 | 303 | [4] | |

| Ethanol | 10 | 1.09 (g/100mL) | [4] |

| 20 | 2.25 | [4] | |

| 30 | 5.42 | [4] | |

| Methanol | 301 K (28°C) | 1.52 (mole fraction x 10²) | [5] |

| 313 K (40°C) | 2.88 (mole fraction x 10²) | [5] | |

| Ethyl Acetate | 301 K (28°C) | 7.82 (mole fraction x 10²) | [5] |

| 313 K (40°C) | 13.51 (mole fraction x 10²) | [5] | |

| Acetone | 301 K (28°C) | 4.25 (mole fraction x 10²) | [5] |

| 313 K (40°C) | 7.94 (mole fraction x 10²) | [5] |

Note: The solubility of stearic acid generally increases with temperature.[6][7]

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of this compound in organic solvents, primarily based on the gravimetric method.[5]

Materials and Equipment

-

This compound (crystalline solid)

-

Organic solvents of interest (e.g., ethanol, DMSO, DMF, dichloromethane, etc.)

-

Analytical balance (accuracy ± 0.0001 g)

-

Thermostatic water bath or heating block

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Glass vials or test tubes with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven or vacuum desiccator

-

Pipettes and other standard laboratory glassware

Gravimetric Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired experimental temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear cloudy, indicating the presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for a few hours while maintaining the temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Attach a syringe filter to the syringe and filter the supernatant into a pre-weighed, clean, and dry vial. This step is crucial to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a drying oven or under a gentle stream of inert gas (e.g., nitrogen) to evaporate the solvent completely. The temperature should be kept below the melting point of this compound to avoid degradation.

-

Once the solvent is fully evaporated, place the vial in a vacuum desiccator to cool to room temperature and remove any residual solvent.

-

Weigh the vial containing the dried this compound residue using an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is determined by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

The solubility can then be expressed in various units, such as:

-

mg/mL: (mass of residue in mg) / (volume of supernatant collected in mL)

-

g/100 g of solvent: [(mass of residue in g) / (mass of solvent in the collected supernatant in g)] x 100

-

-

Visual Workflow for Solubility Determination

The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is recommended to experimentally verify the solubility in the exact solvent system and conditions of interest.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | CAS 17660-51-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Stearic acid - Wikipedia [en.wikipedia.org]

- 5. scienceasia.org [scienceasia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Stearic Acid in Biological Matrices using Stearic Acid-d35 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (C18:0) is a ubiquitous saturated fatty acid that plays crucial roles in cellular structure, energy metabolism, and signaling pathways. Accurate quantification of stearic acid in biological samples is essential for understanding its physiological and pathological significance in various research and drug development contexts. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Stearic Acid-d35, is critical for achieving accurate and precise quantification by correcting for variations during sample preparation and analysis.[1] This application note provides a detailed protocol for the quantification of stearic acid in biological matrices using this compound as an internal standard, including sample preparation, derivatization, and GC-MS analysis.

Principle

The methodology involves the extraction of total lipids from a biological sample, followed by saponification to release free fatty acids. A known amount of this compound is added at the beginning of the procedure to serve as an internal standard. The fatty acids are then derivatized to increase their volatility for GC-MS analysis. The most common derivatization techniques are the formation of fatty acid methyl esters (FAMEs) or silyl esters. The derivatized fatty acids are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area of the analyte (stearic acid) to that of the internal standard (this compound).

Materials and Reagents

-

Stearic Acid (≥98.5%)

-

This compound (≥98% atom % D)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Sodium hydroxide (NaOH)

-

Boron trifluoride (BF3) in methanol (14% w/v) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Deionized water

-

Biological matrix (e.g., plasma, serum, cell culture, tissue homogenate)

Experimental Protocols

A detailed experimental workflow is provided below, covering sample preparation, derivatization (both FAMEs and silylation methods), and GC-MS analysis.

Protocol 1: Sample Preparation and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol is suitable for the analysis of total fatty acids in a sample.

-

Lipid Extraction:

-

To 100 µL of sample (e.g., plasma, serum, or cell homogenate), add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution in methanol).

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

-

-

Saponification and Transesterification:

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

-

Heat the sample at 100°C for 10 minutes in a heating block or water bath to hydrolyze the lipids and form sodium salts of the fatty acids.

-

Cool the sample to room temperature.

-

Add 2 mL of 14% boron trifluoride (BF₃) in methanol.

-

Heat the sample again at 100°C for 5 minutes to methylate the free fatty acids, forming FAMEs.

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs and transfer to a clean autosampler vial for GC-MS analysis.

-

Protocol 2: Derivatization by Silylation

This protocol is an alternative to FAMEs preparation and is particularly useful for the analysis of free fatty acids.

-

Lipid Extraction:

-

Follow the lipid extraction procedure as described in Protocol 1, step 1.

-

-

Silylation:

-

To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

-

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of stearic acid derivatives. These may need to be optimized for your specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Initial temperature 150°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min, hold for 5 min. |